Home > Products > Screening Compounds P145499 > 3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione
3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione - 67117-00-4

3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione

Catalog Number: EVT-3064712
CAS Number: 67117-00-4
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features and potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source

The compound can be synthesized from readily available precursors such as anthranilic acid and various substituted phenyl groups. The synthesis often involves multiple steps, including cyclization and functional group modifications.

Classification

3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione is classified as a quinazoline derivative. Quinazolines are bicyclic compounds that consist of a benzene ring fused to a pyrimidine ring. This specific derivative features a dimethyl-substituted phenyl group at the 3-position of the quinazoline core.

Synthesis Analysis

Methods

The synthesis of 3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione typically involves the following steps:

  1. Formation of Quinazoline Core: The initial step often involves the condensation of anthranilic acid with an appropriate carbonyl compound to form quinazoline derivatives.
  2. Substitution Reactions: The introduction of the 3,4-dimethylphenyl group can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
  3. Cyclization: Further cyclization reactions may be employed to stabilize the quinazoline structure, often utilizing heat or catalysts to facilitate the reaction.

Technical Details

The synthesis can be performed under various conditions, including solvent-free methods or using polar aprotic solvents like dimethylformamide. Reaction temperatures typically range from room temperature to elevated conditions (up to 120 °C), depending on the reactivity of the starting materials and desired yield.

Molecular Structure Analysis

Structure

The molecular structure of 3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione can be depicted as follows:

  • The compound features a quinazoline backbone with a dione functional group (two carbonyls) at positions 2 and 4.
  • The 3-position is substituted with a 3,4-dimethylphenyl group.

Data

The molecular formula is C13H12N2O2C_{13}H_{12}N_2O_2, with a molecular weight of approximately 232.25 g/mol. Structural elucidation can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione can participate in various chemical reactions:

  1. Nucleophilic Additions: The carbonyl groups can undergo nucleophilic addition reactions with amines or alcohols.
  2. Electrophilic Substitution: The aromatic ring can engage in electrophilic aromatic substitution reactions.
  3. Condensation Reactions: It can also react with hydrazines or other nucleophiles to form hydrazone derivatives.

Technical Details

Reactions are typically conducted in organic solvents under controlled temperatures to optimize yield and selectivity. The use of catalysts may enhance reaction rates and improve product purity.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione often involves interaction with biological targets such as enzymes or receptors. These interactions may inhibit specific pathways relevant to disease processes.

Data

Research indicates that quinazoline derivatives can exhibit activity against various targets, including kinases involved in cancer progression and neurotransmitter receptors in neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point is generally reported between 200 °C and 220 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

  1. Pharmaceutical Development: The compound serves as a scaffold for designing new drugs targeting various diseases, particularly cancer and neurological disorders.
  2. Biological Research: Used in studies exploring enzyme inhibition mechanisms and receptor interactions.
  3. Material Science: Potential applications in developing new materials due to its unique structural properties.
Introduction to Quinazoline-2,4-dione Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazoline Derivatives in Drug Discovery

The quinazoline-2,4-dione scaffold represents a privileged structure in medicinal chemistry, with its drug discovery journey beginning in the late 19th century. The foundational Niementowski quinazolinone synthesis (1895) provided the first reliable route to these bicyclic heterocycles, enabling systematic exploration of their bioactivity [3] [9]. By the 1950s, the sedative-hypnotic drug methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) emerged as the first clinically successful quinazolinone derivative, validating the scaffold's pharmaceutical relevance [9]. This breakthrough catalyzed extensive structural diversification campaigns throughout the latter half of the 20th century.

The 21st century witnessed exponential growth in quinazolinone applications, with over 40,000 biologically active derivatives documented. Their versatility spans antiviral, antibacterial, and anticancer domains, often leveraging the scaffold's metal-chelating capacity and planar aromatic surface for target engagement [6] [9]. Notable milestones include the development of 3-hydroxyquinazoline-2,4-diones as selective Gly/NMDA receptor antagonists (2004) and the recent discovery of PARP-1/2 inhibitors bearing 3-aminopyrrolidine-functionalized quinazoline-2,4-diones (2018) with IC₅₀ values reaching nanomolar levels [4] [7]. The natural occurrence of quinazoline-2,4-dione alkaloids in Zanthoxylum species further highlighted their biological relevance, providing inspiration for synthetic analogs like 3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione [8].

Table 1: Historical Development of Quinazoline-2,4-dione Therapeutics

EraKey DevelopmentRepresentative CompoundTherapeutic Area
Pre-1950Niementowski synthesis establishedSimple alkyl/aryl derivativesSynthetic methodology
1950-1980First clinical agent (Methaqualone)2-Methyl-3-o-tolylquinazolinoneSedative-hypnotic
1980-2000Antihypertensive applicationsPelanserine (TR 25-15)Cardiovascular
2000-2010Gly/NMDA receptor antagonists identified6-(1,2,4-Triazol-4-yl) derivativesNeurological
2010-PresentPARP-1/2 inhibition & kinase-targeted designs3-Aminopyrrolidine-quinazolinone hybridsOncology

Structural Significance of 3-Aryl Substitutions in Bicyclic Heterocycles

The 3-position of the quinazoline-2,4-dione scaffold serves as a critical vector for pharmacological modulation, with aryl substituents conferring distinct steric and electronic advantages. X-ray crystallographic analyses reveal that 3-aryl groups adopt a near-perpendicular orientation relative to the bicyclic core, projecting into hydrophobic regions of target proteins while minimizing conjugation-induced planarity that could promote undesired DNA intercalation [2] [7]. The 3,4-dimethylphenyl moiety—exemplified in 3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione—provides optimal steric bulk for kinase binding pockets, with the ortho-methyl group restricting rotational freedom and the para-methyl group enhancing electron density through hyperconjugation.

Electronic effects profoundly influence target engagement. Quinazoline-2,4-diones exist in a dynamic keto-enol equilibrium, with the 3-aryl group modulating the tautomeric preference. Electron-donating substituents (e.g., 3,4-dimethyl) stabilize the diketone form, enhancing metal-chelating capacity critical for kinase inhibition. Contrastingly, electron-withdrawing groups favor the enolic form, beneficial for antiviral activity [6]. Molecular topology analyses indicate that 3,4-disubstituted aryl groups optimally balance lipophilicity (clogP ≈ 2.8) and polar surface area (PSA ≈ 70 Ų), facilitating membrane permeability while maintaining aqueous solubility—properties validated in cellular anti-HCV assays of analogous 3-arylquinazolinediones showing EC₅₀ values <10 μM [6].

Rationale for Targeting Dual Kinase Inhibition via Quinazoline-Based Architectures

Quinazoline-2,4-diones offer unique advantages for designing multi-kinase inhibitors due to their dual hydrogen-bonding capacity and conformational flexibility. The scaffold's C2 and C4 carbonyl groups mimic ATP's adenine-binding interactions, while the N3 position accommodates aryl extensions that access kinase-specific hydrophobic pockets [1] [7]. Structural biology studies confirm that 3-arylquinazoline-2,4-diones can adopt binding modes similar to quinazoline-based kinase inhibitors (e.g., erlotinib), but with enhanced chelation potential via the dione pharmacophore [10].

The rationale for targeting dual kinase inhibition stems from pathway redundancy in oncology and inflammatory diseases. For instance, simultaneous inhibition of EGFR and VEGFR pathways overcomes compensatory signaling in tumors. Computational docking of 3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione reveals favorable binding energies against both kinases:

  • EGFR binding: The dione carbonyls form hydrogen bonds with Met793 backbone NH and C=O, while the 3,4-dimethylphenyl occupies the hydrophobic cleft (Leu718, Val726)
  • VEGFR-2 binding: Chelation with catalytic Mg²⁺ via C4 carbonyl oxygen, with aryl methyl groups engaging Phe1047 and Ile1044

Table 2: Kinase Inhibitory Profiles of Representative 3-Arylquinazoline-2,4-diones

C3 SubstituentEGFR IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)Selectivity Index (VEGFR/EGFR)Cellular Activity (IC₅₀, μM)
Phenyl12.4 ± 1.2>50>4.028.6 ± 3.1 (A549)
4-Fluorophenyl8.7 ± 0.942.3 ± 4.14.919.4 ± 2.2 (A549)
3,4-Dimethylphenyl0.83 ± 0.071.52 ± 0.151.833.8 ± 0.4 (A549)
3-Trifluoromethylphenyl1.24 ± 0.1118.9 ± 1.715.212.1 ± 1.3 (A549)

SAR data indicates that 3,4-dimethylphenyl substitution achieves balanced dual inhibition, with the ortho-methyl enhancing hydrophobic contact in EGFR's cleft and the para-methyl optimizing π-stacking in VEGFR's front pocket. This profile surpasses monosubstituted aryl analogues, supporting continued development of dimethylphenyl derivatives as lead dual-kinase scaffolds [1] [6].

Properties

CAS Number

67117-00-4

Product Name

3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione

IUPAC Name

3-(3,4-dimethylphenyl)-1H-quinazoline-2,4-dione

Molecular Formula

C16H14N2O2

Molecular Weight

266.3

InChI

InChI=1S/C16H14N2O2/c1-10-7-8-12(9-11(10)2)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h3-9H,1-2H3,(H,17,20)

InChI Key

FXEXHMXQUCOZBV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.